![molecular formula C16H32O5 B1216641 Aleuritic acid CAS No. 6949-98-0](/img/structure/B1216641.png)
Aleuritic acid
Overview
Description
Synthesis Analysis
The synthesis of aleuritic acid involves complex chemical processes. One notable method includes the condensation of the dilithio-derivative of oct-7-yn-1-ol with 8-bromo-octanoic acid, leading to the formation of 16-hydroxyhexadec-9-ynoic acid. This compound is then semihydrogenated to cis-16-hydroxyhexadec-9-enoic acid, followed by cis-and trans-hydroxylation processes to produce erythro- and threo-9,10,16-trihydroxyhexadecanoic acids respectively, with this compound identified as the threo-isomer. This method demonstrates the complex chemistry involved in this compound synthesis and highlights its stereochemical aspects (Ames et al., 1968).
Molecular Structure Analysis
This compound's molecular structure is characterized by its polyhydroxy long-chain carboxylic acid nature, which facilitates self-assembly on surfaces such as mica. This self-assembly is driven by interactions between hydroxyl groups, showcasing the compound's ability to form structured layers. Such behavior is crucial for understanding its application in the formation of biopolyesters and other materials (Heredia-Guerrero et al., 2010).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including decarboxylative halogenation, which serves as a foundation for synthesizing insect pheromones and macrocyclic lactones. This process highlights the versatility of this compound as a starting material for creating a wide range of bioactive products, showcasing its chemical reactivity and functional group transformations (Subramanian & Sen, 1999).
Physical Properties Analysis
Studies on this compound have focused on its self-assembly and molecular interactions on surfaces. For instance, its behavior on mica suggests a significant role of hydroxyl groups in molecule-to-molecule interactions. These studies provide insights into the compound's potential applications in creating thin films and coatings, particularly for biopolyesters (Heredia-Guerrero et al., 2010).
Chemical Properties Analysis
This compound's chemical properties, particularly its reactivity towards various synthetic manipulations, make it an essential material for creating complex molecules. Its ability to undergo reactions like decarboxylative halogenation and to serve as a precursor for pheromones and macrocyclic lactones highlights its utility in synthetic organic chemistry and its significance in developing new materials and chemicals (Subramanian & Sen, 1999).
Scientific Research Applications
Self-Assembly on Mica
Aleuritic acid demonstrates a unique ability to self-assemble on mica, a phenomenon studied through atomic force microscopy, ATR-FTIR, and MD simulations. This research highlighted the role of hydroxyl groups in molecule interactions, providing insights into the formation of synthetic and natural biopolyesters from polyhydroxylated long-chain carboxylic acids (Heredia-Guerrero et al., 2010).
Synthesis of Insect Pheromones and Macrocyclic Lactones
This compound serves as a starting material for synthesizing insect pheromones and macrocyclic lactones. Its decarboxylative halogenation has been successfully applied, indicating its potential as a synthetic intermediate for bioactive products (Subramanian & Sen, 1999).
Improved Extraction and Recrystallization Techniques
Advancements in extraction methods have significantly improved the yield and purity of this compound from natural resins. These optimized methods are essential for industries, like perfumery, requiring high-purity this compound (Ali et al., 2022).
Environmentally Friendly Composites
Research into creating sustainable composites using shellac waste, which contains this compound, has shown promising results. These composites exhibit desirable mechanical properties, opening avenues for eco-friendly material applications (Biswas & Ray, 2013).
Biodegradable Food Packaging Materials
This compound has been used to mimic natural barrier polymers like cutin, found in plants. This application is especially relevant in developing nontoxic, biodegradable materials for food packaging, addressing environmental concerns associated with synthetic plastics (Benitez et al., 2015).
Synthesis of Pheromones
It has been used in the synthesis of specific pheromones, highlighting its role in chemical communication and potential applications in agriculture and pest control (Subramanian & Sharma, 1989).
Mechanism of Action
Aleuritic acid, also known as 9,10,16-Trihydroxyhexadecanoic acid, is a long-chain fatty acid . It is a major ingredient in shellac, constituting about 35% of it . This article will cover the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It is known that this compound is a major ingredient in shellac and is used as a starting material in the perfume industry for the preparation of musk aroma .
Mode of Action
It is known to be used in the perfume industry, suggesting that it may interact with olfactory receptors to produce a musk aroma
Biochemical Pathways
It is known that this compound is a major component of lac, a type of natural resin secreted by lac insects . The biosynthetic pathway for polyterpene esters, a component of lac, is the mevalonate pathway (MVA) in the cytoplasm . In the mevalonate pathway, acetyl-CoA is converted into mevalonic acids .
Result of Action
It is known that this compound is used in the perfume industry for the preparation of musk aroma , suggesting that it may have effects on olfactory perception.
Action Environment
It is known that this compound is a major component of shellac, which is used in various industries due to its strong adhesiveness, good insulation, moisture resistance, smooth film texture, non-toxic properties, and tastelessness . These properties suggest that this compound may be stable and effective in a variety of environmental conditions.
Safety and Hazards
Future Directions
The evolving landscape of Aleuritic Acid research suggests potential future applications beyond its current uses . Innovations may lead to novel formulations in cosmetics, pharmaceuticals, and other industries, unlocking new possibilities for this compound’s multifaceted contributions . The market is expected to grow at a CAGR of XX% in the forecast period .
properties
IUPAC Name |
9,10,16-trihydroxyhexadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHUJCGAYMDLEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862139 | |
Record name | 9,10,16-Trihydroxyhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
Record name | DL-erythro-Aleuritic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19559 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS RN |
6949-98-0, 533-87-9 | |
Record name | Aleuritolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6949-98-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25150 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexadecanoic acid, 9,10,16-trihydroxy-, (9R,10S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10,16-Trihydroxyhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10,16-trihydroxyhexadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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